molecular formula C8H11ClIN B13459848 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

Cat. No.: B13459848
M. Wt: 283.54 g/mol
InChI Key: PAAWSCPPNHEYNG-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀ClIN (corrected based on nomenclature; likely contains a typographical error). It has a molecular weight of 231.66 g/mol and is cataloged under multiple identifiers (e.g., EN300-39677567, EN300-39923982) . Structurally, it features a methanamine group (-CH₂NH₂) attached to a 2-iodo-5-methylphenyl ring. This compound is utilized in pharmaceutical and material science research as a building block for complex molecules .

Properties

Molecular Formula

C8H11ClIN

Molecular Weight

283.54 g/mol

IUPAC Name

(2-iodo-5-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

PAAWSCPPNHEYNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)CN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodo-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Iodo-5-methylphenyl)methanamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a different substituent.

Scientific Research Applications

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and amine group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log P (Predicted) Reference
1-(2-Iodo-5-methylphenyl)methanamine HCl C₈H₁₀ClIN 231.66 Iodo, methyl ~2.1 (estimated)
2-(1-Naphthylmethyl)-2-imidazoline HCl C₁₄H₁₅ClN₂ 254.74 Naphthyl, imidazoline No data
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Trifluoromethyl, cyclopropane ~1.8
2-Fluoro-5-methoxyphenylmethanamine HCl C₈H₁₁ClFNO 191.63 Fluoro, methoxy ~1.5
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine HCl C₁₁H₁₄ClFNO 237.69 Fluoro, methoxy, cyclopropane ~1.7

Key Observations :

  • Halogen Effects : The iodine substituent in the target compound increases molecular weight and polarizability compared to fluorine-containing analogs (e.g., ). Iodine’s larger atomic radius may enhance steric hindrance and influence binding affinity in biological systems .
  • Electron-Donating/Accepting Groups : The methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl () or methoxy (). This difference impacts electronic distribution and reactivity .
  • Log P Trends : The target compound’s predicted Log P (~2.1) suggests moderate lipophilicity, higher than fluorinated analogs due to iodine’s hydrophobic nature but lower than naphthyl-containing compounds () .

Stability and Reactivity

Compound Name Stability Concerns Incompatible Materials Decomposition Products Reference
1-(2-Iodo-5-methylphenyl)methanamine HCl Light-sensitive; thermal decomposition Strong oxidizers HCl, I₂, COₓ
2-(1-Naphthylmethyl)-2-imidazoline HCl Light-sensitive; avoid high temperatures Strong oxidizers HCl, NOₓ, COₓ
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Hygroscopic; store under inert atmosphere Strong acids/bases HCl, CF₃-containing fragments

Key Observations :

  • Light Sensitivity : The target compound shares light sensitivity with and , necessitating storage in amber glass under inert conditions .
  • Thermal Decomposition : All compounds release hazardous gases (e.g., HCl) upon decomposition, but the target compound may additionally produce iodine vapors (I₂) .
  • Reactivity : The iodine substituent may participate in Ullmann or Suzuki coupling reactions, distinguishing it from fluorine-containing analogs .

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